molecular formula C15H19N5OS B4759698 N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

Cat. No.: B4759698
M. Wt: 317.4 g/mol
InChI Key: JFIUYCNWCYYUDX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is a compound that features a tetrazole ring, a cyclopentyl group, and a phenylacetamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, using water as a solvent and moderate reaction conditions. The key step involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc salts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, mimicking the action of carboxylic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is unique due to its combination of a tetrazole ring, cyclopentyl group, and phenylacetamide moiety. This structure provides a unique set of chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-20-15(17-18-19-20)22-13(11-7-3-2-4-8-11)14(21)16-12-9-5-6-10-12/h2-4,7-8,12-13H,5-6,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIUYCNWCYYUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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